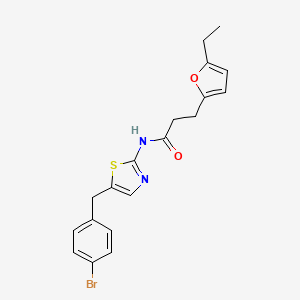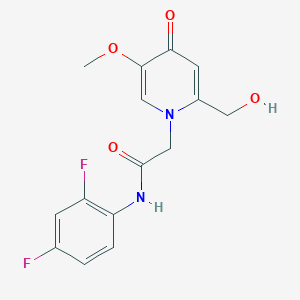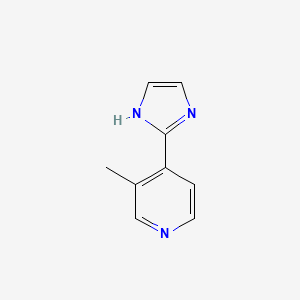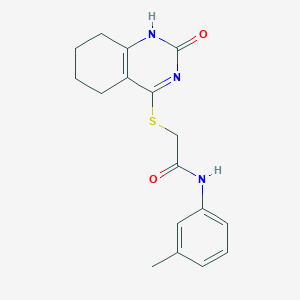![molecular formula C17H17FN2O2S B2922264 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 352693-87-9](/img/structure/B2922264.png)
2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of tetrahydrobenzo[b]thiophene . It is available from suppliers such as ChemBridge Corporation, ChemDiv, Inc., and Vitas M Chemical Limited .
Synthesis Analysis
The synthesis of similar compounds involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The compounds were synthesized via amino esters .Molecular Structure Analysis
The molecular structure of this compound is based on the tetrahydrobenzo[b]thiophene scaffold . The binding mode of the compounds and physicochemical properties were predicted via in silico studies .Chemical Reactions Analysis
The compound exhibits anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells . The compounds disrupted the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain .Physical and Chemical Properties Analysis
The compound has a molecular weight of 221.251 . More detailed physical and chemical properties are not available in the current search results.科学的研究の応用
Allosteric Enhancers for A1 Adenosine Receptors
Compounds derived from the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes, including carboxylates and carboxamides, have been investigated for their role as A1 adenosine receptor allosteric enhancers. These compounds exhibit notable potency and efficacy, surpassing PD81,723 in enhancing adenosine receptor activity, which has implications for treating cardiovascular and neurological disorders (Nikolakopoulos et al., 2006).
Antimycobacterial Activity
A study focused on synthesizing derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and hexahydrocycloocta[b]thiophene-3-carboxamide, stemming from a known antimycobacterial lead. These compounds exhibited significant in vitro activity against Mycobacterium tuberculosis, with specific derivatives demonstrating greater potency than conventional drugs like Ethambutol and Ciprofloxacin. This research emphasizes the potential of these compounds in developing new treatments for tuberculosis (Nallangi et al., 2014).
Antibacterial and Antifungal Agents
Certain 2,6-difluorobenzamides have been explored for their antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The synthesis process and the unexpected formation of bicyclic side products during the development of fluorescent probes for investigating the mechanism of action highlight the complex chemistry and potential antibacterial applications of these compounds (Straniero et al., 2023).
Anticancer Agents
Research into the synthesis and evaluation of novel compounds, including those derived from thiophene carboxamides, has shown promise in anticancer activity. These compounds were tested against various cancer cell lines, with specific derivatives displaying significant inhibitory effects. This suggests the potential for these molecules in the development of new anticancer therapies (Phutdhawong et al., 2021).
Influenza Virus Inhibitors
The design and synthesis of cycloheptathiophene-3-carboxamide (cHTC) derivatives aimed at disrupting the PA-PB1 subunit interaction of the influenza virus RNA-dependent RNA polymerase resulted in compounds with potent anti-influenza activity. Notably, 2-hydroxybenzamido derivatives and 4-aminophenyl derivative exhibited low micromolar range inhibition of viral growth, underscoring the potential of these compounds as innovative anti-influenza agents (Desantis et al., 2017).
作用機序
Target of Action
Thiophene-based analogs, to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, including kinases, estrogen receptors, and voltage-gated sodium channels .
Mode of Action
Thiophene derivatives are known to exhibit diverse biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that they likely interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties, suggesting that they likely induce diverse molecular and cellular changes .
将来の方向性
The compound and its derivatives have shown potential in anti-inflammatory activity and could be further explored for their medicinal properties . The compounds were metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (T1/2) and intrinsic clearance (Clint) . This suggests potential for further pharmacological development.
特性
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-12-8-5-4-6-10(12)16(22)20-17-14(15(19)21)11-7-2-1-3-9-13(11)23-17/h4-6,8H,1-3,7,9H2,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOGKRTVOMQPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2922181.png)


![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2922189.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2922192.png)


![1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2922199.png)
![methyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B2922200.png)
![4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2922201.png)

